Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate
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Overview
Description
It has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate typically involves the reaction of 3-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of synthetic cathinones.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate involves its interaction with various molecular targets and pathways. As a synthetic cathinone, it is believed to affect the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate: Similar in structure but with a different substitution pattern on the pyrrolidine ring.
Other Synthetic Cathinones: Compounds like methylone, mephedrone, and methcathinone share similar stimulant properties but differ in their chemical structures and specific effects.
Uniqueness
Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an ester functional group.
Properties
IUPAC Name |
ethyl 5-oxo-5-[3-(pyrrolidin-1-ylmethyl)phenyl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZGUDBCSCOOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643231 |
Source
|
Record name | Ethyl 5-oxo-5-{3-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-04-5 |
Source
|
Record name | Ethyl δ-oxo-3-(1-pyrrolidinylmethyl)benzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-5-{3-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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